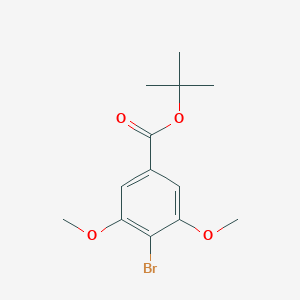

Tert-butyl 4-bromo-3,5-dimethoxybenzoate

Description

Properties

IUPAC Name |

tert-butyl 4-bromo-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO4/c1-13(2,3)18-12(15)8-6-9(16-4)11(14)10(7-8)17-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAECIQRZECFONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452782 | |

| Record name | TERT-BUTYL 4-BROMO-3,5-DIMETHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167830-43-5 | |

| Record name | TERT-BUTYL 4-BROMO-3,5-DIMETHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-bromo-3,5-dimethoxybenzoate

This guide provides a comprehensive, technically detailed protocol for the synthesis of tert-butyl 4-bromo-3,5-dimethoxybenzoate, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into the strategic considerations behind the synthetic route, provide step-by-step experimental procedures, and discuss the underlying chemical principles.

Introduction and Strategic Overview

This compound is a substituted aromatic compound featuring a bromine atom and two methoxy groups on the benzene ring, with a tert-butyl ester functional group. The strategic placement of these functionalities makes it a versatile intermediate. The electron-rich aromatic ring, activated by the two methoxy groups, is amenable to further functionalization, while the bulky tert-butyl ester provides steric protection and can be selectively cleaved under acidic conditions.[1]

The synthesis of this target molecule is most logically approached via a two-step sequence, starting from the commercially available 3,5-dimethoxybenzoic acid:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom at the C4 position of the benzene ring.

-

Tert-butyl Esterification: Conversion of the carboxylic acid moiety to its corresponding tert-butyl ester.

This strategy is predicated on the robust and well-understood principles of electrophilic aromatic substitution and esterification chemistry. The activating and ortho-, para-directing nature of the methoxy groups facilitates a highly regioselective bromination at the desired position. The subsequent esterification is tailored to accommodate the sterically demanding tert-butyl group.

Diagram: Overall Synthetic Workflow

Caption: A high-level overview of the two-step synthesis.

Part 1: Electrophilic Aromatic Bromination of 3,5-Dimethoxybenzoic Acid

Mechanistic Insight

The bromination of 3,5-dimethoxybenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2] The two methoxy groups are strong activating groups, donating electron density to the aromatic ring through resonance, thereby making it more nucleophilic and susceptible to attack by an electrophile.[2] These groups are also ortho, para-directors. In this case, the C2, C4, and C6 positions are activated. Due to steric hindrance from the adjacent methoxy and carboxylic acid groups, the electrophilic attack preferentially occurs at the less hindered C4 position, leading to the desired 4-bromo product with high regioselectivity.

The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex, after the initial attack of the electrophile (Br⁺).[3] Aromaticity is then restored by the loss of a proton from the C4 position.[4]

Experimental Protocol

This protocol is adapted from established procedures for the bromination of activated aromatic rings.[5]

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |

| 3,5-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 182-185 | - | - | Irritant |

| Bromine | Br₂ | 159.81 | -7.2 | 58.8 | 3.102 | Toxic, Corrosive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 | Carcinogen |

| Sodium thiosulfate | Na₂S₂O₃ | 158.11 | - | - | 1.667 | - |

| Sodium bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | - | 2.20 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 (dec.) | - | 2.66 | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing a saturated solution of sodium thiosulfate, dissolve 3,5-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in 100 mL of dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.

-

Addition of Bromine: In the dropping funnel, prepare a solution of bromine (3.1 mL, 60.4 mmol, 1.1 equivalents) in 20 mL of DCM. Add this solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Quenching: Once the reaction is complete, quench the excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 4-bromo-3,5-dimethoxybenzoic acid, can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield a white to off-white solid.[6]

Part 2: Tert-butyl Esterification of 4-Bromo-3,5-dimethoxybenzoic Acid

Rationale for Method Selection

Direct Fischer esterification of carboxylic acids with tert-butanol is generally inefficient due to the steric bulk of the tert-butyl group and the propensity for the alcohol to undergo elimination to form isobutene under strongly acidic conditions.[7][8] Therefore, alternative methods are preferred for the synthesis of tert-butyl esters.[9] A highly effective and increasingly popular method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butylating agent, often in the presence of a base such as 4-(dimethylamino)pyridine (DMAP).[10] This method proceeds under mild conditions and generally provides high yields.[10]

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |

| 4-Bromo-3,5-dimethoxybenzoic acid | C₉H₉BrO₄ | 261.07 | 254-258 | - | - | Irritant |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 22-24 | 56-57 (0.5 mmHg) | 0.950 | Flammable, Irritant |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 109-111 | - | - | Toxic |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 | Carcinogen |

| Hydrochloric acid (1 M) | HCl | 36.46 | - | - | ~1.0 | Corrosive |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | - | 2.20 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 (dec.) | - | 2.66 | - |

Procedure:

-

Reaction Setup: To a solution of 4-bromo-3,5-dimethoxybenzoic acid (10.0 g, 38.3 mmol) in 150 mL of dry dichloromethane (DCM) in a 500 mL round-bottom flask, add di-tert-butyl dicarbonate (10.0 g, 45.8 mmol, 1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.47 g, 3.8 mmol, 0.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The evolution of carbon dioxide gas should be observed.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 4-6 hours).

-

Work-up: Upon completion, dilute the reaction mixture with 100 mL of DCM. Wash the organic layer sequentially with 1 M aqueous HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pure solid.

Diagram: Esterification Workflow

Caption: Step-by-step workflow for the tert-butyl esterification.

Process Validation and Quality Control

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy groups, and the tert-butyl group. The ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Bromine is highly toxic and corrosive. It should be handled with extreme care, and a quenching agent (sodium thiosulfate) should be readily available.

-

Dichloromethane is a suspected carcinogen and should be handled with appropriate precautions.

-

DMAP is toxic and should be handled with care.

This comprehensive guide provides a robust and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently prepare this valuable synthetic intermediate for their research and development endeavors.

References

-

Vasin, V. A., & Razin, V. V. (2001). Mild and Efficient Method for Preparation of tert-Butyl Esters. Synthesis, 2001(03), 435-437. [Link][7]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link][9]

-

Google Patents. (2017). Preparation of tert-butyl esters of aliphatic carboxylic acids. [11]

-

Semantic Scholar. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. [Link][12]

-

Royal Society of Chemistry. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link][10]

-

Google Patents. (2016). Synthesis method for tert-butyl ester compound. [13]

-

ResearchGate. (2011). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link][8]

-

Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. [Link][14]

-

University of Calgary. (n.d.). MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION. [Link][4]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link][3]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link][2]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link][5]

Sources

- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. idc-online.com [idc-online.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Bromo-3,5-dimethoxybenzoic acid 97 56518-42-4 [sigmaaldrich.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyl Esters [organic-chemistry.org]

- 10. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]

- 12. Convenient preparations of t-butyl esters and ethers from t-butanol | Semantic Scholar [semanticscholar.org]

- 13. CN105820049A - Synthesis method for tert-butyl ester compound - Google Patents [patents.google.com]

- 14. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

physicochemical properties of Tert-butyl 4-bromo-3,5-dimethoxybenzoate

An In-depth Technical Guide to Tert-butyl 4-bromo-3,5-dimethoxybenzoate

Introduction

This compound is a halogenated aromatic ester that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bulky tert-butyl ester group, two electron-donating methoxy groups, and a reactive bromine atom, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and handling, tailored for researchers and professionals in drug discovery and material science. The strategic placement of its functional groups allows for selective transformations, particularly in cross-coupling reactions, making it a key component in the synthesis of novel pharmaceutical agents and advanced materials.[1]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound are summarized below. These values are critical for designing reaction conditions, purification strategies, and for safe handling and storage.

| Property | Value | Source |

| CAS Number | 167830-43-5 | [2] |

| Molecular Formula | C₁₃H₁₇BrO₄ | [3] |

| Molecular Weight | 317.18 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | [1] (analogue) |

| Melting Point | 254-258 °C (for the parent acid) | [4] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like ether and dichloromethane; insoluble in water. | [5] (analogue) |

Spectral Data Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While a dedicated spectrum for this specific compound is not publicly available, the following characteristic signals can be predicted based on its structure and data from closely related analogues like methyl 4-bromo-3,5-dimethoxybenzoate.[6]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (H-2, H-6): A singlet is expected around δ 6.7-7.0 ppm, integrating to 2H. The symmetry of the molecule makes these two protons chemically equivalent.

-

Methoxy Protons (-OCH₃): A singlet integrating to 6H is anticipated around δ 3.6-3.9 ppm, corresponding to the two equivalent methoxy groups.[6]

-

Tert-butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9H should appear in the upfield region, typically around δ 1.5-1.6 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal is expected in the range of δ 164-166 ppm.

-

Aromatic Carbons: Signals for the methoxy-substituted carbons (C-3, C-5) would appear around δ 157 ppm. The carbon attached to the ester group (C-1) would be around δ 134 ppm, the bromine-substituted carbon (C-4) around δ 125 ppm, and the carbons bearing protons (C-2, C-6) around δ 113 ppm.[6]

-

Tert-butyl Carbon (quaternary): The quaternary carbon of the tert-butyl group is expected around δ 80-82 ppm.

-

Tert-butyl Carbons (methyl): The three equivalent methyl carbons should give a signal around δ 28 ppm.

-

Methoxy Carbons (-OCH₃): A signal for the methoxy carbons is expected around δ 56-63 ppm.[6]

-

-

Mass Spectrometry (MS):

-

The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Two peaks of nearly equal intensity will be observed at m/z values corresponding to [M]⁺ and [M+2]⁺, representing the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Synthesis and Reactivity

Synthetic Pathway

This compound is typically synthesized via esterification of its corresponding carboxylic acid, 4-bromo-3,5-dimethoxybenzoic acid.[1][4] The parent acid is commercially available. The synthesis involves the reaction of the carboxylic acid with a tert-butylating agent under acidic conditions.

Caption: Proposed synthesis workflow for this compound.

Reactivity Insights

The reactivity of this molecule is governed by its three primary functional domains:

-

Aryl Bromide: The C-Br bond is the most reactive site for synthetic transformations. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position, which is a cornerstone of modern drug synthesis.

-

Tert-butyl Ester: The ester group is relatively stable but can be hydrolyzed to the parent carboxylic acid under strong acidic conditions. This functionality can serve as a protecting group for the carboxylic acid during other transformations on the aromatic ring.

-

Dimethoxy Groups: The two methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic aromatic substitution. However, the steric hindrance from the adjacent groups and the bromine atom influences the regioselectivity of such reactions.

Experimental Protocol: Synthesis

This protocol describes the laboratory-scale synthesis of this compound from 4-bromo-3,5-dimethoxybenzoic acid.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

4-Bromo-3,5-dimethoxybenzoic acid (1.0 eq)[4]

-

Tert-butanol (10-20 eq)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-bromo-3,5-dimethoxybenzoic acid (e.g., 5.0 g, 19.1 mmol).

-

Reagent Addition: Add tert-butanol (e.g., 50 mL) and a magnetic stir bar. Stir the mixture to dissolve the solid.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to the solution.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 80-85 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess tert-butanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound as a solid.

Safety and Handling

While specific hazard data for the tert-butyl ester is limited, the safety precautions for the parent compound, 4-bromo-3,5-dimethoxybenzoic acid, and general laboratory chemicals should be strictly followed.[7]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a laboratory coat.[7]

-

Handling:

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][8]

-

Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[7][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]

-

Ingestion: Clean mouth with water and drink plenty of water. Seek medical attention.[7]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[8]

Conclusion

This compound is a strategically important intermediate in organic chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable tool for researchers. The presence of the ortho-methoxy groups, the para-bromo substituent, and the tert-butyl ester allows for a wide range of chemical manipulations, securing its role in the development of complex molecules for the pharmaceutical and material science industries. Adherence to proper synthesis, purification, and safety protocols is paramount to successfully and safely utilizing this versatile compound.

References

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Bromo-3,5-dimethoxybenzoic acid.

- PubChem. (n.d.). tert-Butyl 4-bromo-2-methoxybenzoate. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-3,5-dimethoxybenzoic acid.

- ChemBK. (2024). 1-bromo-3,5-di-tert-butyl-4-methoxybenzene.

- Beilstein Journals. (n.d.). Supplementary Information.

- Smolecule. (n.d.). tert-Butyl 3-bromo-4-methoxybenzoate.

- ChemicalBook. (n.d.). methyl 4-bromo-3,5-dimethoxybenzoate synthesis.

- PubChem. (n.d.). Tert-butyl 4-bromobenzoate. National Center for Biotechnology Information.

- PubChem. (n.d.). tert-Butyl 4-bromo-3-methoxybenzoate. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 4-Bromo-3,5-dimethoxybenzoic acid.

- Chem-Impex. (n.d.). 4-Bromo-3,5-dimethoxybenzoic acid.

- Chemcasts. (n.d.). Thermophysical Properties of 4-Bromo-3,5-dimethoxybenzoic acid.

- BLD Pharm. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 167830-43-5 [amp.chemicalbook.com]

- 3. 167830-43-5|this compound|BLD Pharm [bldpharm.com]

- 4. 4-溴-3,5-二甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

Tert-butyl 4-bromo-3,5-dimethoxybenzoate CAS number 167830-43-5

An In-depth Technical Guide to Tert-butyl 4-bromo-3,5-dimethoxybenzoate (CAS: 167830-43-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and materials science sectors. We will explore its fundamental physicochemical properties, detail robust synthetic and purification protocols, and analyze its chemical reactivity. Emphasis is placed on its role as a versatile building block in palladium-catalyzed cross-coupling reactions, highlighting its utility in the construction of complex molecular architectures. This document serves as a practical resource, offering field-proven insights and detailed methodologies to support researchers in leveraging this compound's full potential in drug discovery and development.

Introduction: A Versatile Synthetic Scaffolding

This compound is a polysubstituted aromatic compound belonging to the benzoate ester family. Its structure is distinguished by several key functional groups: an aryl bromide, two methoxy groups, and a tert-butyl ester. This unique combination makes it an invaluable intermediate in synthetic chemistry.[1]

The bromine atom at the para-position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through transition-metal-catalyzed cross-coupling reactions. The two methoxy groups at the meta-positions modulate the electronic properties of the aromatic ring, influencing its reactivity.[1] Crucially, the tert-butyl ester acts as a sterically hindered and acid-labile protecting group for the carboxylic acid functionality, allowing for selective deprotection in later synthetic stages without affecting other ester groups.[2] This strategic arrangement of functional groups provides chemists with a powerful tool for the modular assembly of complex target molecules, finding use in the synthesis of biologically active compounds and functional materials.[3]

Physicochemical and Spectroscopic Profile

The physical and spectral properties of a compound are foundational to its application in the laboratory. The data for this compound are summarized below. These values are critical for reaction setup, monitoring, and product characterization.

| Property | Value | Source |

| CAS Number | 167830-43-5 | [1] |

| Molecular Formula | C₁₃H₁₇BrO₄ | Derived |

| Molecular Weight | 317.18 g/mol | Derived |

| Appearance | White to off-white solid/powder | Vendor Data |

| Melting Point | Data not consistently available; requires experimental determination. | |

| Boiling Point | Data not available; likely decomposes at high temperatures. | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). | General Knowledge |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.25 (s, 2H, Ar-H), ~3.85 (s, 6H, -OCH₃), ~1.60 (s, 9H, -C(CH₃)₃) | Predicted/Typical |

| ¹³C NMR (CDCl₃) | δ (ppm): ~164 (C=O), ~158 (C-OMe), ~132 (C-CO), ~118 (C-Br), ~108 (C-H), ~82 (O-C(CH₃)₃), ~56 (-OCH₃), ~28 (-C(CH₃)₃) | Predicted/Typical |

Molecular Structure Diagram

Caption: Structure of this compound.

Synthesis and Purification Protocol

The most direct and common synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 4-bromo-3,5-dimethoxybenzoic acid.[4] The choice of esterification method is critical; the tert-butyl ester cannot be formed under standard Fischer esterification conditions due to the rapid, acid-catalyzed decomposition of tert-butanol. Therefore, methods that activate the carboxylic acid or utilize a tert-butyl source under milder conditions are required.

Protocol: Synthesis via Acid Chloride

This protocol involves converting the carboxylic acid to a more reactive acid chloride, followed by reaction with potassium tert-butoxide. This is a robust, high-yielding method.

Step 1: Formation of the Acid Chloride

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq).

-

Suspend the acid in anhydrous dichloromethane (DCM) or toluene (approx. 0.5 M).

-

Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature under a nitrogen atmosphere. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

-

Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 2-4 hours.

-

Reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting acid.

-

Once complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-3,5-dimethoxybenzoyl chloride is typically used directly in the next step.

Step 2: Esterification

-

In a separate flame-dried flask, dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) (approx. 0.5 M) and cool the solution to 0°C in an ice bath.

-

In another flask, prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF.

-

Add the potassium tert-butoxide solution dropwise to the stirred acid chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC until the acid chloride is consumed.

Step 3: Workup and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water to yield the pure product.[5]

// Nodes start [label="Start: 4-bromo-3,5-dimethoxybenzoic acid"]; acid_chloride [label="Acid Chloride Formation\n(SOCl₂, cat. DMF, reflux)"]; esterification [label="Esterification\n(Potassium t-butoxide, THF, 0°C to RT)"]; workup [label="Aqueous Workup\n(Quench with NH₄Cl, Extract with EtOAc)"]; purification [label="Purification\n(Column Chromatography or Recrystallization)"]; product [label="Final Product:\nthis compound", fillcolor="#34A853"];

// Edges start -> acid_chloride; acid_chloride -> esterification; esterification -> workup; workup -> purification; purification -> product; }

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Tert-Butyl Ester: A Robust Protecting Group

The tert-butyl ester provides robust protection for the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions, including those used in many cross-coupling reactions. Its removal is typically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM), which cleanly liberates the carboxylic acid while leaving most other functional groups intact. [2]This orthogonality is essential in multi-step syntheses, allowing chemists to unmask the acid at a desired point to perform further transformations, such as amide bond formation.

Applications in Drug Discovery

The structural motif accessible from this compound is prevalent in various areas of medicinal chemistry.

-

Anticancer Agents: The 3,4,5-polymethoxyphenyl pattern is a feature of several potent anticancer compounds, including analogues of combretastatin and stilbene derivatives. [6]This building block allows for the systematic exploration of structure-activity relationships (SAR) by coupling diverse fragments at the 4-position to modulate biological activity.

-

Enzyme Inhibitors: It serves as a precursor for synthesizing inhibitors of key enzymes. For example, derivatives have been used to create potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a validated target for treating type 2 diabetes. [7]* Other Biologically Active Molecules: The scaffold is also found in compounds targeting various other biological processes, making this intermediate a valuable starting point for diverse drug discovery programs.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: Based on data for similar compounds, it may cause skin, eye, and respiratory irritation. [8][9]Ingestion may be harmful. [10]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [8][11]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [11][12]Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases. [12]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular construction. Its well-defined points of reactivity—the aryl bromide for coupling and the acid-labile ester for protection—provide a reliable and versatile platform for synthesizing complex and high-value molecules. For researchers in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking new therapeutic agents and innovative materials.

References

-

PubChem. tert-Butyl 4-bromo-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

abcr Gute Chemie. AB448757 | CAS 167830-43-5. [Link]

-

Environmental Clearance. M/s Rchem (Somanahalli) Pvt Ltd. [Link]

-

PubChem. Tert-butyl 4-bromobenzoate. National Center for Biotechnology Information. [Link]

-

Environmental Clearance. M/s Rchem (Somanahalli) Pvt Limited. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3,5-dimethoxybenzoic acid. [Link]

-

The Royal Society of Chemistry. Supplementary Materials for α-C–H Functionalization of primary amines with Grignard reagent. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION - Bromination. [Link]

-

PubChem. tert-Butyl 4-bromo-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. [Link]

-

Organic Syntheses. tert-butyl bromoacetate. [Link]

-

Chemcasts. Thermophysical Properties of 4-Bromo-3,5-dimethoxybenzoic acid. [Link]

-

Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]

-

PubChem. Tert-butyl 4-(bromomethyl)benzoate. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

PubMed. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. [Link]

-

The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

-

National Institutes of Health. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

-

GSRS. METHYL 4-BROMO-3,5-DIMETHOXYBENZOATE. [Link]

-

ResearchGate. Molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, NBO analysis of 3,5 di tert butyl 4 hydroxy benzoic acid. [Link]

-

National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

-

PubChem. Methyl 4-bromo-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

- Google Patents.

- Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

-

PubMed. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. [Link]

Sources

- 1. CAS 167830-43-5: this compound [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Buy tert-Butyl 3-bromo-4-methoxybenzoate | 876752-69-1 [smolecule.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. tert-Butyl 4-bromo-2-methoxybenzoate | C12H15BrO3 | CID 71463969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-Butyl 4-bromo-3,5-dimethoxybenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, tert-butyl 4-bromo-3,5-dimethoxybenzoate. It details the molecule's physicochemical properties, a robust synthesis protocol, analytical characterization, and its emerging applications in medicinal chemistry.

Core Molecular Attributes

This compound (CAS No. 167830-43-5) is a polysubstituted aromatic ester. Its structure is characterized by a central benzene ring functionalized with a bromine atom, two methoxy groups, and a tert-butyl ester group. This unique arrangement of electron-donating methoxy groups, a sterically hindering tert-butyl ester, and a reactive bromo-substituent makes it a valuable intermediate in targeted organic synthesis.[1]

Physicochemical and Structural Data

A summary of the key identifiers and calculated properties for this compound is provided in Table 1. The molecular formula is C13H17BrO4, with a molecular weight of approximately 317.18 g/mol .[2][3][4][5]

| Identifier | Value | Source(s) |

| CAS Number | 167830-43-5 | [3][4] |

| Molecular Formula | C13H17BrO4 | [2][3][4] |

| Molecular Weight | 317.18 g/mol | [4][5] |

| Exact Mass | 316.03102 u | [2] |

| IUPAC Name | This compound | Multiple Suppliers |

Synthesis Protocol: Esterification of 4-Bromo-3,5-dimethoxybenzoic Acid

The synthesis of this compound is most logically achieved through the esterification of its corresponding carboxylic acid, 4-bromo-3,5-dimethoxybenzoic acid (CAS No. 56518-42-4). The bulky nature of the tert-butyl group necessitates specific synthetic strategies to overcome steric hindrance.[1] Common methods for the formation of tert-butyl esters include condensation with tert-butanol or isobutene under strong acid catalysis, or through the use of tert-butylating agents like di-tert-butyl dicarbonate.[2]

Recommended Synthetic Workflow: Acid-Catalyzed Esterification

This protocol outlines a standard and effective method for the tert-butylation of a carboxylic acid. The causality behind this choice is the ready availability of the starting materials and the straightforward nature of the reaction, which can be driven to completion by removing water.

Diagram of the Synthetic Workflow:

Caption: Acid-catalyzed esterification workflow.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq), a suitable inert solvent such as toluene, and an excess of tert-butanol (≥ 3.0 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred mixture.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and confirmed by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

While specific, publicly available spectra for this compound are limited, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds, such as 4-bromo-3,5-dimethoxybenzoic acid and other aromatic esters.[6][7]

Predicted Spectral Data

| Technique | Expected Salient Features |

| ¹H NMR | - A singlet at ~1.5 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group. - A singlet at ~3.9 ppm, integrating to 6H, from the two equivalent methoxy groups. - A singlet at ~7.2 ppm, integrating to 2H, representing the two equivalent aromatic protons. |

| ¹³C NMR | - A signal at ~28 ppm for the methyl carbons of the tert-butyl group. - A signal at ~56 ppm for the methoxy group carbons. - A signal at ~82 ppm for the quaternary carbon of the tert-butyl group. - Aromatic signals between 108-160 ppm, including signals for the carbon bearing the bromine, the carbons bearing the methoxy groups, and the ester-substituted carbon. - A signal at ~165 ppm for the ester carbonyl carbon. |

| IR Spectroscopy | - A strong C=O stretching vibration for the ester carbonyl group around 1710-1730 cm⁻¹. - C-O stretching vibrations for the ester and ether linkages in the 1100-1300 cm⁻¹ region. - C-H stretching vibrations from the aromatic and aliphatic (tert-butyl, methoxy) groups around 2850-3100 cm⁻¹. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a monobrominated compound. - A prominent fragment ion corresponding to the loss of isobutylene (M - 56) from the tert-butyl ester, a common fragmentation pathway. |

Applications in Research and Development

The structural motifs within this compound make it a compound of interest in medicinal chemistry and as a building block in organic synthesis.

Intermediate in Medicinal Chemistry

The 3,5-dimethoxyphenyl moiety is a recognized pharmacophore that can be inserted into hydrophobic pockets of biological targets, such as protein kinases.[8] For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized and evaluated as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer.[8][9] The bromo-substituent on the ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build more complex and diverse molecular libraries for drug discovery.[10]

Logical Relationship of the Compound in Drug Discovery:

Caption: Synthetic utility in medicinal chemistry.

Protecting Group and Synthetic Building Block

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), ensuring orthogonal deprotection strategies in multi-step syntheses.[2]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally similar compounds, appropriate precautions should be taken.[11]

-

Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[12]

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.[4] Recommended storage temperature is between 2-8°C.[4]

References

-

Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 4-Bromo-3,5-dimethoxybenzyl Alcohol in Modern Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-bromo-2-methoxybenzoate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. zycz.cato-chem.com [zycz.cato-chem.com]

- 4. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. tert-Butyl 4-bromo-2-methoxybenzoate | C12H15BrO3 | CID 71463969 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 4-bromo-3,5-dimethoxybenzoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] This guide offers a detailed exploration of the ¹H NMR spectrum of Tert-butyl 4-bromo-3,5-dimethoxybenzoate, a substituted aromatic ester of significant interest in synthetic organic chemistry. As a senior application scientist, this document is structured to provide not just the spectral data, but also the underlying theoretical principles and practical considerations necessary for its accurate interpretation. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

While an experimentally acquired spectrum for this compound is not publicly available, this guide will provide a detailed prediction and analysis based on established NMR principles and data from the closely related analog, methyl 4-bromo-3,5-dimethoxybenzoate. This approach underscores the predictive power of NMR spectroscopy and provides a robust framework for the analysis of similar molecular structures.

Molecular Structure and Predicted ¹H NMR Spectrum

The chemical structure of this compound dictates the features of its ¹H NMR spectrum. The molecule possesses a plane of symmetry, which simplifies the spectrum by rendering certain protons chemically equivalent.

Based on this structure, we can predict the following signals in the ¹H NMR spectrum:

-

Aromatic Protons (Har): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They are situated ortho to the bulky tert-butyl ester group and flanked by two methoxy groups. These protons are expected to appear as a singlet, as they are not adjacent to any other protons. The electron-donating methoxy groups will shield these protons, shifting their signal upfield relative to benzene (7.34 ppm). Conversely, the bromine atom and the ester group are electron-withdrawing, which would deshield them. The net effect of these substituents will determine the final chemical shift. Based on the spectrum of methyl 4-bromo-3,5-dimethoxybenzoate, where the analogous protons appear at 6.72 ppm, a similar chemical shift is anticipated for the tert-butyl ester.

-

Methoxy Protons (OCH₃): The two methoxy groups are also chemically equivalent. The six protons of these two groups will give rise to a single, sharp singlet. In the methyl ester analog, this signal appears at 3.62 ppm. A comparable chemical shift is expected for the tert-butyl ester.

-

Tert-butyl Protons (C(CH₃)₃): The nine protons of the tert-butyl group are all chemically equivalent and will produce a strong singlet. This signal is typically found in the upfield region of the spectrum, usually between 1.0 and 1.5 ppm, due to the shielding effect of the sp³-hybridized carbon to which they are attached.

Analysis of Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. This prediction is based on established chemical shift principles and data from its methyl ester analog.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~6.72 | Singlet (s) | 2H | Aromatic Protons (Har) |

| 2 | ~3.62 | Singlet (s) | 6H | Methoxy Protons (OCH₃) |

| 3 | ~1.3 - 1.6 | Singlet (s) | 9H | Tert-butyl Protons (C(CH₃)₃) |

Table 1: Predicted ¹H NMR Data for this compound.

Causality Behind Predicted Chemical Shifts and Multiplicities

-

Chemical Shift (δ): The position of a signal on the x-axis of an NMR spectrum, known as the chemical shift, is highly dependent on the electronic environment of the protons.[2]

-

Aromatic Protons: The predicted chemical shift of ~6.72 ppm for the aromatic protons is a result of the competing electronic effects of the substituents on the benzene ring. The two methoxy groups are electron-donating through resonance, which increases the electron density at the ortho and para positions, causing shielding (an upfield shift). The bromine atom and the tert-butyl ester group are electron-withdrawing through induction, which decreases electron density and causes deshielding (a downfield shift). The observed upfield shift relative to benzene indicates that the shielding effect of the two methoxy groups is dominant.

-

Methoxy Protons: The chemical shift of ~3.62 ppm is characteristic for protons of a methoxy group attached to an aromatic ring. The electronegative oxygen atom deshields these protons, shifting them downfield from the typical alkane region.

-

Tert-butyl Protons: The signal at ~1.3 - 1.6 ppm is a hallmark of a tert-butyl group.[3][4][5][6][7][8] The nine equivalent protons are well-shielded, resulting in a signal in the upfield region of the spectrum.

-

-

Integration: The area under each signal is proportional to the number of protons giving rise to that signal.[2] The predicted integration ratios of 2:6:9 directly correspond to the number of aromatic, methoxy, and tert-butyl protons in the molecule, respectively. This provides a powerful confirmation of the assigned structure.

-

Multiplicity (Splitting): The splitting of a signal into multiple peaks is caused by the magnetic influence of neighboring, non-equivalent protons (spin-spin coupling).[9] In the case of this compound, all three predicted signals are singlets. This is because each set of equivalent protons has no adjacent, non-equivalent protons with which to couple. The aromatic protons are separated from other protons by more than three bonds, and the methoxy and tert-butyl protons are on atoms with no directly bonded protons.

Experimental Protocol: Synthesis of this compound

While various methods exist for the synthesis of tert-butyl esters, a common and effective approach involves the reaction of the corresponding carboxylic acid with an excess of a tert-butylating agent in the presence of an acid catalyst.[9][10] An alternative mild and efficient method involves the transesterification of the corresponding methyl ester.[11]

A plausible synthetic route starting from 4-bromo-3,5-dimethoxybenzoic acid is outlined below:

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-bromo-3,5-dimethoxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane), add an excess of tert-butanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.

Conclusion

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. By leveraging established NMR principles and data from a close structural analog, a detailed prediction of the spectrum has been presented, including chemical shifts, integration, and multiplicities. The rationale behind these spectral features has been thoroughly explained, offering valuable insights for researchers working with similar compounds. Furthermore, a plausible and detailed synthetic protocol has been provided to facilitate the preparation of this compound for further study. This guide serves as a robust resource for the structural elucidation and characterization of substituted aromatic esters using ¹H NMR spectroscopy.

References

-

Olah, G. A., & Narang, S. C. (1982). Boron in Organic Chemistry—A New and Versatile Reagent for Organic Synthesis. Tetrahedron, 38(15), 2225-2277. [Link]

-

Wade Jr, L. G. (2017). Organic Chemistry (9th ed.). Pearson. [Link]

-

Crivello, J. V. (1988). The synthesis of t-butyl esters of carboxylic acids. Journal of Organic Chemistry, 53(16), 3713-3715. [Link]

-

Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley. [Link]

-

Katritzky, A. R., et al. (2003). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Arkivoc, 2003(11), 52-60. [Link]

-

American Chemical Society. (n.d.). NMR and MRI Applications in Chemistry and Medicine. Retrieved January 12, 2026, from [Link]

-

Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 12, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy. Organic Chemistry Data. [Link]

-

PubChem. (n.d.). 1-Bromo-3,5-di-tert-butylbenzene. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

-

SpectraBase. (n.d.). 1-Bromo-3,5-ditert-butylbenzene. Retrieved January 12, 2026, from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Great resources for learning NMR (Nuclear Magnetic Resonance) – Foster Group [research.cbc.osu.edu]

- 4. 1-Bromo-4-tert-butylbenzene(3972-65-4) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-Bromo-3,5-di-tert-butylbenzene | C14H21Br | CID 620136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. tert-Butyl methyl ether(1634-04-4) 1H NMR spectrum [chemicalbook.com]

- 9. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]

- 10. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

13C NMR data for Tert-butyl 4-bromo-3,5-dimethoxybenzoate

An In-Depth Technical Guide to the ¹³C NMR Data of Tert-butyl 4-bromo-3,5-dimethoxybenzoate

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical aspects of the ¹³C NMR data of this compound. It offers a detailed interpretation of the chemical shifts, supported by established spectroscopic principles and substituent effects. A standardized experimental protocol for data acquisition is also presented, ensuring the reproducibility of results. This guide serves as an essential reference for the structural elucidation and quality control of this compound and related substituted aromatic compounds.

Introduction: The Significance of Structural Elucidation

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Accurate structural characterization is paramount for understanding its reactivity, and physicochemical properties, and for ensuring its purity. Among the array of analytical techniques available, ¹³C NMR spectroscopy stands out as a powerful, non-destructive method for providing detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering insights into its electronic environment. This guide will provide an in-depth exploration of the ¹³C NMR spectrum of this compound, offering a foundational understanding for its use in research and development.

Predicted ¹³C NMR Spectrum and Peak Assignments

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | ~164 | The carbonyl carbon of an ester typically appears in this downfield region. |

| C3, C5 | ~158 | These carbons are attached to the strongly electron-donating methoxy groups, leading to a significant downfield shift. |

| C1 | ~134 | The ipso-carbon to the carboxylate group is deshielded, but less so than C3 and C5. |

| C4 | ~125 | The "heavy atom effect" of the directly attached bromine atom causes a characteristic upfield shift for the ipso-carbon compared to what would be expected based on electronegativity alone.[1][2] |

| C2, C6 | ~113 | These carbons are ortho to the electron-donating methoxy groups and meta to the bromine, resulting in an upfield shift. |

| -O-C(CH₃)₃ | ~82 | The quaternary carbon of the tert-butyl group attached to the ester oxygen. |

| -OCH₃ | ~56 | The carbons of the two equivalent methoxy groups typically resonate in this region.[3] |

| -C(CH₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

Note: The predicted chemical shifts are based on data for methyl 4-bromo-3,5-dimethoxybenzoate and standard ¹³C NMR chemical shift tables.[4][5] The solvent is assumed to be CDCl₃.

Deciphering the Substituent Effects: A Deeper Dive

The chemical shifts observed in the ¹³C NMR spectrum of this compound are a direct consequence of the electronic effects exerted by the various substituents on the benzene ring.

The Influence of the Methoxy Groups (-OCH₃)

The two methoxy groups at positions 3 and 5 are strong electron-donating groups through resonance. This donation of electron density increases the shielding of the ortho and para carbons. Consequently, the carbons ortho to the methoxy groups (C2 and C6) and the carbon para to them (which is C1, though its shift is also influenced by the ester) will be shifted upfield relative to unsubstituted benzene. Conversely, the carbons directly attached to the methoxy groups (C3 and C5) are significantly deshielded and appear far downfield. The chemical shift of the methoxy carbons themselves is typically found in the range of 55-60 ppm.[3][6]

The "Heavy Atom Effect" of Bromine

A noteworthy feature in the spectrum is the chemical shift of the carbon atom directly bonded to the bromine (C4). While bromine is an electronegative atom, its large electron cloud induces a significant diamagnetic shielding effect on the ipso-carbon.[1][2] This "heavy atom effect" results in an upfield shift for C4 compared to what would be predicted based solely on inductive effects. This is a key diagnostic feature for identifying carbons attached to heavier halogens like bromine and iodine.[7]

The Tert-butoxycarbonyl Group (-COOC(CH₃)₃)

The ester group is an electron-withdrawing group, which deshields the ipso-carbon (C1). The carbonyl carbon (C=O) itself is highly deshielded due to the double bond to oxygen and appears in the characteristic downfield region for esters. The tert-butyl group introduces two distinct signals: one for the quaternary carbon bonded to the ester oxygen and another for the three equivalent methyl carbons.

Visualizing the Molecular Structure and Carbon Environments

To better understand the relationships between the different carbon atoms, a diagram of the molecular structure with labeled carbons is provided below.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible ¹³C NMR data, the following experimental protocol is recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-30 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single solvent peak at approximately 77.16 ppm which can serve as an internal reference.[8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, referencing to the residual solvent peak is often sufficient.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Tuning and Shimming: Tune the ¹³C probe and shim the magnetic field to achieve optimal homogeneity and lineshape.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is typically sufficient to cover the entire range of chemical shifts for organic compounds.

-

-

Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

-

Caption: Experimental workflow for acquiring ¹³C NMR data.

Conclusion

The ¹³C NMR spectrum of this compound offers a wealth of structural information that is critical for its unambiguous identification and characterization. By understanding the interplay of substituent effects, particularly the electron-donating nature of the methoxy groups and the heavy atom effect of bromine, a confident assignment of all carbon signals can be achieved. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, ensuring consistency and reliability in research and quality control settings. This comprehensive analysis serves as a valuable resource for scientists and researchers working with this and structurally related molecules.

References

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Royal Society of Chemistry. [Link]

-

13C NMR of bromobenzene ipso carbon shielding. (2017, April 30). Chemistry Stack Exchange. [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed. [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]

-

Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722–730. [Link]

-

13C NMR Chemical Shift Table. (n.d.). University of Colorado Boulder. [Link]

-

Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2013). ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). University of Wisconsin-Madison. [Link]

-

Supplementary Information. (n.d.). Beilstein Journals. [Link]

-

13C NMR spectroscopy • Chemical shift. (n.d.). Indira Gandhi National Open University. [Link]

-

Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271–280. [Link]

-

13C NMR Chemical Shift. (2022, March 9). Oregon State University. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. acdlabs.com [acdlabs.com]

- 4. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Tert-butyl 4-bromo-3,5-dimethoxybenzoate

For Immediate Release

An Essential Guide for Researchers in Drug Discovery and Organic Synthesis

Understanding the solubility of active pharmaceutical ingredients and key intermediates is a cornerstone of successful drug development and process chemistry. This in-depth technical guide focuses on tert-butyl 4-bromo-3,5-dimethoxybenzoate, a substituted aromatic compound with potential applications in organic synthesis. Due to its specific combination of functional groups, predicting and determining its solubility in various organic solvents is critical for its use in reaction media, purification processes like crystallization, and formulation studies.

This document provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility Predictions

This compound (C₁₃H₁₇BrO₄) possesses a molecular structure that suggests moderate polarity.[1] The presence of the ester and two methoxy groups introduces polar character, while the aromatic ring, bromo substituent, and the bulky non-polar tert-butyl group contribute to its lipophilicity. The fundamental principle of "like dissolves like" governs its solubility behavior, meaning its solubility will be highest in solvents with similar polarity.[2][3]

Based on its structure, we can predict its qualitative solubility in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | The significant polarity from the ester and methoxy groups will limit solubility in highly nonpolar solvents. |

| Toluene | Nonpolar (Aromatic) | Moderate to High | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, while having enough non-polar character to accommodate the alkyl and bromo groups. |

| Dichloromethane (DCM) | Halogenated | High | DCM is a versatile solvent that can dissolve a wide range of organic compounds with moderate polarity. |

| Chloroform | Halogenated | High | Similar to DCM, chloroform is expected to be a good solvent for this compound. |

| Diethyl Ether | Polar Aprotic | Moderate to High | The ether can act as a hydrogen bond acceptor for any potential interactions and has a good balance of polar and non-polar character. |

| Ethyl Acetate | Polar Aprotic | High | As an ester itself, ethyl acetate is likely to be an excellent solvent due to similar intermolecular forces. |

| Acetone | Polar Aprotic | High | Its polarity should be well-suited to dissolve the compound. |

| Acetonitrile | Polar Aprotic | Moderate | While polar, acetonitrile is more polar than acetone and may be slightly less effective if lipophilic character dominates. |

| Isopropanol (IPA) | Polar Protic | Moderate | The ability to hydrogen bond may be less significant than the overall polarity match. |

| Ethanol | Polar Protic | Moderate | Similar to IPA, its polarity and hydrogen bonding capability suggest moderate solubility. |

| Methanol | Polar Protic | Low to Moderate | As the most polar of the common alcohols, it may be a less effective solvent compared to ethanol or IPA. |

| Water | Polar Protic | Insoluble | The presence of the large non-polar groups and the lack of significant hydrogen bond donating capability will make it virtually insoluble in water.[4][5] |

Experimental Determination of Solubility

While predictions are useful, empirical determination of solubility is essential for accurate process development and formulation. The following is a standardized protocol for determining the solubility of this compound in a given organic solvent using the isothermal shake-flask method, followed by quantitative analysis.

Safety Precautions

-

Always handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal information.[8][9]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate within a constant temperature bath (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure that the solvent is fully saturated with the solute.

-

-

Sampling:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.

-

Accurately dilute the filtered sample solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.

-

Conclusion

References

-

Experiment: Solubility of Organic & Inorganic Compounds. 2

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. 3

-

solubility experimental methods.pptx. Slideshare. 10

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 4

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. 5

-

SAFETY DATA SHEET. 8

-

CAS 167830-43-5: this compound. CymitQuimica. 1

-

Buy tert-Butyl 3-bromo-4-methoxybenzoate | 876752-69-1. Smolecule. 11

-

Tert-butyl 4-bromobenzoate | C11H13BrO2 | CID 11334366. PubChem. 12

-

An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. AWS. 13

-

Supporting Information. CDC Stacks. 14

-

SAFETY DATA SHEET. Sigma-Aldrich. 9

-

This compound | 167830-43-5. ChemicalBook. 15

-

SAFETY DATA SHEET. Thermo Fisher Scientific. 6

-

SAFETY DATA SHEET. Fisher Scientific. 7

Sources

- 1. CAS 167830-43-5: this compound [cymitquimica.com]